molecular formula C16H17FN4O3 B2794087 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1172339-15-9

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2794087
CAS No.: 1172339-15-9
M. Wt: 332.335
InChI Key: KGVNHQZYQSQWPC-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound characterized by its pyrazolo[3,4-b]pyridine core structure. This compound is of interest in various scientific fields due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenoxyacetamide moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrazolo[3,4-b]pyridine core to its corresponding oxidized derivatives.

  • Reduction: Reduction of the pyrazolo[3,4-b]pyridine core to produce reduced analogs.

  • Substitution: Replacement of the fluorophenoxyacetamide group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the pyrazolo[3,4-b]pyridine core.

  • Reduction Products: Reduced analogs of the pyrazolo[3,4-b]pyridine core.

  • Substitution Products: Derivatives with different functional groups replacing the fluorophenoxyacetamide moiety.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the pyrazolo[3,4-b]pyridine core and the fluorophenoxyacetamide group. Similar compounds include:

  • Indole derivatives: These compounds share the pyrazolo[3,4-b]pyridine core but have different substituents.

  • Fluorophenoxyacetamides: These compounds have similar fluorophenoxyacetamide groups but different core structures.

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c1-9-7-10-14(20-21(2)15(10)19-16(9)23)18-13(22)8-24-12-6-4-3-5-11(12)17/h3-6,9H,7-8H2,1-2H3,(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVNHQZYQSQWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)COC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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